1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Description

Properties

IUPAC Name |

1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c25-18(14-26-17-6-9-20-16-5-2-1-4-15(16)17)23-10-12-24(13-11-23)19-21-7-3-8-22-19/h3,6-9H,1-2,4-5,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDDSWCRTWYWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

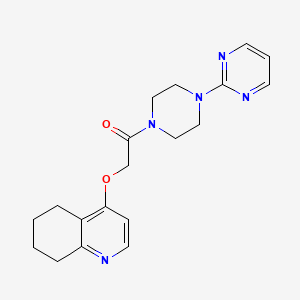

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key properties include:

- Molecular Weight : 285.35 g/mol

- LogP : 1.5 (indicative of moderate lipophilicity)

Research indicates that this compound exhibits several mechanisms of action:

- Receptor Binding : It selectively binds to various neurotransmitter receptors, particularly those associated with the central nervous system (CNS), such as serotonin and dopamine receptors.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Effects

The biological activity of the compound has been evaluated in various studies:

| Study | Effect Observed | Methodology |

|---|---|---|

| Study 1 | Antidepressant-like effects in animal models | Forced swim test |

| Study 2 | Anti-anxiety properties | Elevated plus maze test |

| Study 3 | Neuroprotective effects against glutamate toxicity | Cell viability assays |

Case Studies

- Antidepressant Activity : In a rodent model, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

- Anxiolytic Effects : Another study highlighted its potential as an anxiolytic agent, showing reduced anxiety-like behaviors in mice subjected to stress tests.

- Neuroprotection : A recent investigation demonstrated that the compound could mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing cognitive function.

Toxicity and Safety Profile

Toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Ethanone Derivatives with Varied Substituents

Several analogs share the piperazine-ethanone core but differ in substituents, impacting physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in MK29 () enhances metabolic stability compared to methoxy or sulfonyl groups in other analogs ().

- Synthesis Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times (15–60 minutes) compared to conventional heating (3–4 hours in ).

Pyrimidine-Containing Analogs

Pyrimidine derivatives are critical for targeting nucleotide-binding domains:

Key Observations :

- Linker Flexibility: The tetrahydroquinoline-oxy linker in the target compound may improve solubility over rigid propenyl linkers in quinolinone hybrids ().

- Trifluoromethyl Substitution : The CF₃ group in increases molecular weight (282.22 g/mol) but lacks reported bioactivity.

Piperazine Derivatives with Antifungal/Antiproliferative Activity

Modifications to the ethanone side chain influence biological outcomes:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.